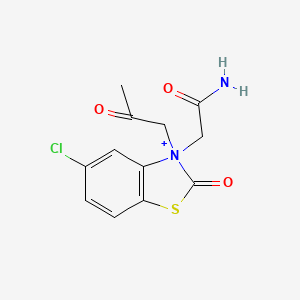
N-(Benzenecarbothioyl)-L-leucylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Benzenecarbothioyl)-L-leucylglycine is a compound of interest in various fields of chemistry and biology It is a derivative of L-leucylglycine, where the amino group is substituted with a benzenecarbothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenecarbothioyl)-L-leucylglycine typically involves the reaction of L-leucylglycine with benzenecarbothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Chemical Reactions Analysis
Types of Reactions
N-(Benzenecarbothioyl)-L-leucylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenecarbothioyl group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenecarbothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Benzenecarbothioyl)-L-leucylglycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Benzenecarbothioyl)-L-leucylglycine involves its interaction with specific molecular targets. The benzenecarbothioyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The compound’s ability to interact with multiple targets makes it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
- N-(Benzenecarbothioyl)-L-alanylglycine
- N-(Benzenecarbothioyl)-L-valylglycine
- N-(Benzenecarbothioyl)-L-isoleucylglycine
Uniqueness
N-(Benzenecarbothioyl)-L-leucylglycine is unique due to the presence of the L-leucylglycine backbone, which imparts specific steric and electronic properties. This uniqueness makes it particularly useful in studies where precise molecular interactions are required.
Properties
CAS No. |
33184-87-1 |
|---|---|
Molecular Formula |
C15H20N2O3S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[[(2S)-2-(benzenecarbonothioylamino)-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H20N2O3S/c1-10(2)8-12(14(20)16-9-13(18)19)17-15(21)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,16,20)(H,17,21)(H,18,19)/t12-/m0/s1 |
InChI Key |
RSPOSHMQFRIRMV-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=S)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=S)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



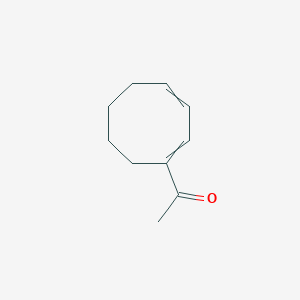
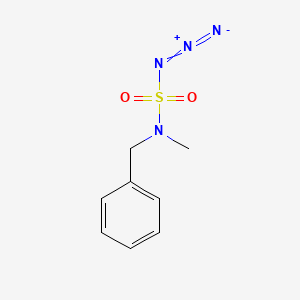

![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683634.png)
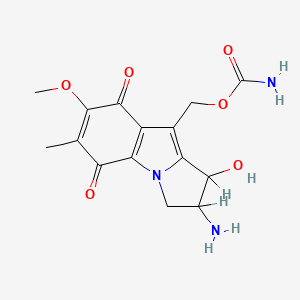
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt](/img/structure/B14683643.png)
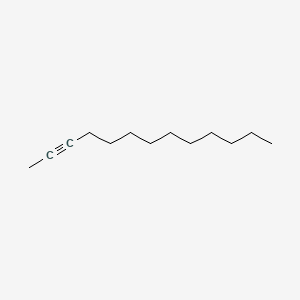
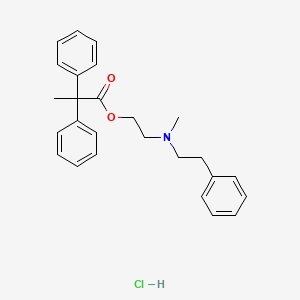
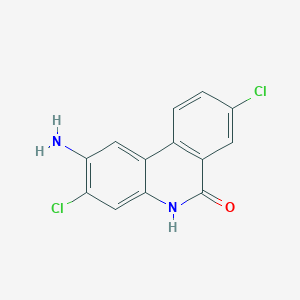

![Bicyclo[4.1.0]hept-2-ene-7-carboxamide](/img/structure/B14683688.png)
![(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine](/img/structure/B14683691.png)
